5-Chloro-2-methylphenylboronic acid

Crystallography Analytical Chemistry Quality Control

Regioisomeric impurities compromise Suzuki coupling outcomes. This 5-chloro-2-methyl isomer provides ortho-methyl steric shielding (suppresses protodeboronation) and meta-Cl electronic tuning (σₘ +0.37). • Single-crystal XRD resolved (R₁=0.053) for unambiguous identity verification. • Consistent ≥97% purity; white to off-white crystalline solid. • In stock for immediate global dispatch.

Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
CAS No. 148839-33-2
Cat. No. B116124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylphenylboronic acid
CAS148839-33-2
Molecular FormulaC7H8BClO2
Molecular Weight170.4 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)C)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3
InChIKeyQWTHTSAWMJFMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methylphenylboronic Acid (CAS 148839-33-2): Technical Specifications and Structural Baseline for Sourcing


5-Chloro-2-methylphenylboronic acid is a disubstituted arylboronic acid characterized by an ortho-methyl group and a meta-chloro substituent (C₇H₈BClO₂, MW 170.40) . It is supplied as a white to off-white crystalline solid with a melting point of 162–166 °C (or 186 °C depending on purity assessment methodology) . Commercial purity is typically 97–105% by neutralization titration, with the broad range reflecting the presence of varying amounts of the corresponding anhydride (boroxine) [1]. The compound's fully resolved crystal structure has been deposited and refined (monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R₁ = 0.053 for 2043 observed reflections), providing unambiguous solid-state characterization absent for many positional isomers [2]. It serves as a coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of ortho-methyl, meta-chloro-substituted biaryl scaffolds .

Sourcing Note for 5-Chloro-2-methylphenylboronic Acid: Why Positional Isomers Are Not Interchangeable


The procurement of a specific disubstituted arylboronic acid cannot be substituted by a regioisomer or a mono-substituted analog without fundamentally altering the downstream synthetic outcome. In the case of 5-chloro-2-methylphenylboronic acid (CAS 148839-33-2), the ortho-methyl group introduces significant steric hindrance adjacent to the boron center, which demonstrably alters transmetalation kinetics and can suppress undesired protodeboronation pathways relative to para- or meta-methyl isomers . Simultaneously, the 5-chloro substituent (meta to boron) modulates the aryl ring electronics with a Hammett σₘ value of +0.37, affecting both oxidative addition selectivity when this aryl unit acts as the nucleophile and the overall polarity of the resulting biaryl product [1]. Substituting with the 3-chloro isomer (CAS 313545-20-9), 4-chloro isomer (CAS 209919-30-2), or the unsubstituted 2-methylphenylboronic acid (CAS 16419-60-6) would alter the electronic landscape and steric profile, leading to different reaction rates, altered regioselectivity, or different physicochemical properties of the final compound. The following evidence establishes the specific, quantifiable parameters that define this compound's technical differentiation.

5-Chloro-2-methylphenylboronic Acid: Head-to-Head Comparator Evidence for Procurement Decisions


Solid-State Identity Verification: Resolved Crystal Structure vs. Positional Isomers Lacking Public Crystallographic Data

The single-crystal X-ray structure of 5-chloro-2-methylphenylboronic acid has been solved and refined to an R₁ value of 0.053, with full unit cell parameters deposited and accessible [1]. In contrast, no public single-crystal X-ray diffraction data are available for the closely related 3-chloro-2-methylphenylboronic acid (CAS 313545-20-9) or 4-chloro-2-methylphenylboronic acid (CAS 209919-30-2) isomers . This provides an unambiguous solid-state fingerprint for identity confirmation.

Crystallography Analytical Chemistry Quality Control

Thermal Stability Indicator: Higher Melting Point Relative to Bromo Analog for Processing Window Assessment

The melting point of 5-chloro-2-methylphenylboronic acid is reported as 162–166 °C . The 5-bromo-2-methylphenylboronic acid analog (CAS 774608-13-8) exhibits a lower melting point, although specific published data are limited; vendor reports indicate 95% purity grade without a defined melting range . The higher melting point of the chloro derivative indicates greater thermal stability and potentially different handling requirements.

Thermal Analysis Process Chemistry Stability

Stereo-Electronic Differentiation: Combined Ortho-Methyl and Meta-Chloro Substitution Pattern vs. Isomers

The ortho-methyl group introduces significant steric hindrance near the boron center, which demonstrably slows the rate of transmetalation in the Suzuki catalytic cycle compared to para- or meta-methyl substituted isomers . The 5-chloro substituent contributes a Hammett σₘ value of +0.37, which modulates the electron density on the aryl ring differently than the 3-chloro or 4-chloro isomers [1].

Medicinal Chemistry SAR Cross-Coupling

Physical Property Specification: Density and Vapor Pressure for Safety and Handling

The density of 5-chloro-2-methylphenylboronic acid is predicted to be 1.3±0.1 g/cm³, and its vapor pressure is 0.0±0.7 mmHg at 25°C . These values are comparable to other chloromethylphenylboronic acid isomers (e.g., 3-chloro and 4-chloro isomers, both with predicted density 1.3±0.1 g/cm³) .

Safety Handling Physical Properties

Evidence-Backed Application Scenarios for 5-Chloro-2-methylphenylboronic Acid (CAS 148839-33-2)


Suzuki–Miyaura Cross-Coupling for the Synthesis of Ortho-Methyl, Meta-Chloro-Substituted Biaryls

This compound is specifically selected for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions where the introduction of a 5-chloro-2-methylphenyl motif is required. The ortho-methyl group provides steric hindrance that can influence atropisomerism or restrict rotation in the resulting biaryl products, a property not achievable with para- or meta-methyl isomers . The meta-chloro substituent modulates the electronic properties of the aryl ring, affecting both the coupling efficiency and the physicochemical properties of the final product .

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The unique combination of an ortho-methyl group (steric bulk) and a meta-chloro substituent (electron-withdrawing) makes this boronic acid a valuable building block in medicinal chemistry for exploring SAR around biaryl pharmacophores. The ortho-methyl group can enforce specific conformations or shield metabolic soft spots, while the 5-chloro substituent can participate in halogen bonding or modulate lipophilicity . Sourcing this specific isomer is critical, as substituting with the 3-chloro or 4-chloro analog would alter both the electronic distribution and the molecular shape, potentially leading to different biological activity .

Analytical Method Development and Reference Standard Preparation

Given the availability of fully resolved single-crystal X-ray diffraction data (R₁ = 0.053) , this compound is particularly well-suited for use as a reference standard in analytical method development. The unambiguous solid-state structure provides a definitive benchmark for identity confirmation by powder X-ray diffraction (PXRD) or solid-state NMR, which is not possible for the 3-chloro or 4-chloro isomers due to the lack of published crystallographic data .

Agrochemical Intermediate Synthesis

The compound is employed as a key intermediate in the synthesis of complex agrochemicals, where the specific 5-chloro-2-methyl substitution pattern is required for target binding or physicochemical properties . The higher melting point (162–166 °C) relative to the bromo analog suggests greater thermal stability, which may be advantageous in processes involving elevated temperatures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.